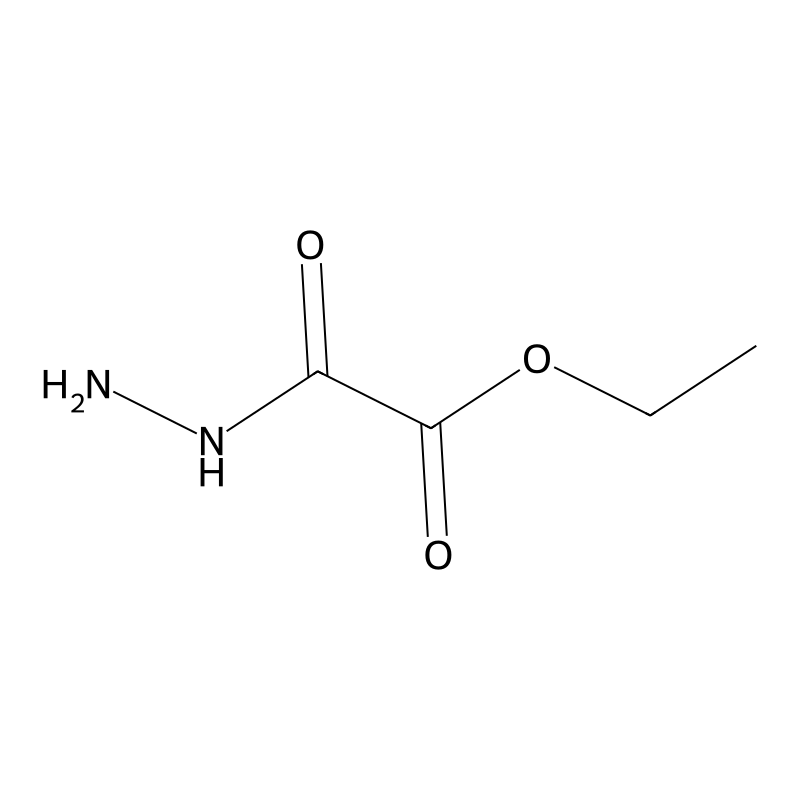

Ethyl 2-hydrazinyl-2-oxoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-hydrazinyl-2-oxoacetate is an organic compound characterized by the presence of a hydrazine functional group and an oxoacetate moiety. This compound features a hydrazinyl group attached to the second carbon of an oxoacetate, making it a significant intermediate in organic synthesis. Its molecular formula is CHNO, and it has a molecular weight of approximately 172.14 g/mol. The structure includes an ethyl ester and a hydrazine group, which contribute to its reactivity and potential biological activity.

There is no current research available on the mechanism of action of Ethyl 2-hydrazinyl-2-oxoacetate.

Organic synthesis

EHOA possesses an interesting functional group combination with an ester moiety, a hydrazinyl group, and a ketone carbonyl. This combination might be useful as a building block in organic synthesis for the construction of heterocyclic compounds (). Heterocyclic compounds are a vast class of organic molecules with diverse properties and applications in pharmaceuticals and materials science.

Medicinal chemistry

Study of hydrazones

EHOA can be considered a type of hydrazone, formed by the condensation of a hydrazine and a ketone. Studying the reactivity and properties of EHOA could contribute to the general understanding of hydrazone chemistry, which has applications in various fields including medicinal chemistry and material science ().

- Oxidation: This can lead to the formation of oxo derivatives when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that Ethyl 2-hydrazinyl-2-oxoacetate exhibits potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest it may possess activity against various microbial strains.

- Anticancer Activity: Investigations are ongoing into its efficacy as a potential anticancer agent, with mechanisms involving enzyme inhibition or activation.

The biological effects are attributed to the hydrazine moiety, known for its ability to interact with biological targets.

The synthesis of Ethyl 2-hydrazinyl-2-oxoacetate typically involves the reaction of diethyl oxalate with hydrazine hydrate. Common procedures include:

- Reaction Setup: Diethyl oxalate is dissolved in ethanol under nitrogen atmosphere.

- Hydrazine Addition: Hydrazine hydrate is added dropwise at low temperatures (around -25°C to -15°C).

- Stirring and Filtration: The mixture is stirred overnight, then filtered to remove any precipitate, followed by concentration under reduced pressure to yield the final product.

This method emphasizes controlled conditions to ensure high yield and purity .

Ethyl 2-hydrazinyl-2-oxoacetate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of heterocyclic compounds.

- Pharmaceutical Development: Research is focused on its potential as a drug candidate for treating infections and cancer.

- Chemical Industry: Utilized as a reagent in producing specialty chemicals.

These applications underscore its significance in both academic research and industrial settings .

Studies on Ethyl 2-hydrazinyl-2-oxoacetate's interactions with biological systems are essential for understanding its mechanism of action. The compound may interact with specific enzymes, potentially acting as inhibitors or activators depending on the context. The hydrazine group is particularly crucial for forming hydrogen bonds with active sites on enzymes, influencing biochemical pathways .

Ethyl 2-hydrazinyl-2-oxoacetate can be compared with several similar compounds, highlighting its unique properties:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Ethyl 2-(2-hydrazinyl)-2-oxoacetate | Lacks acetyl group; different reactivity | Absence of acetyl may reduce biological activity |

| Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Contains acetyl group; may enhance reactivity | Increased reactivity due to acetyl substitution |

| N,N-bis[2-(2-acetylhydrazinyl)-2-oxoethyl]nitrous amide | Contains two acetylhydrazine moieties | Potentially enhanced biological activity due to dual sites |

The uniqueness of Ethyl 2-hydrazinyl-2-oxoacetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological properties .

Traditional condensation reactions represent the foundational approach for synthesizing hydrazide derivatives, including ethyl 2-hydrazinyl-2-oxoacetate. These methodologies have been extensively developed and refined over decades, establishing reliable protocols for hydrazide formation through nucleophilic substitution mechanisms [1] [2] [3].

The classical approach involves the direct reaction of ethyl esters with hydrazine hydrate under controlled conditions. The synthesis of ethyl 2-hydrazinyl-2-oxoacetate typically employs diethyl oxalate as the starting material, which undergoes selective mono-hydrazinolysis to yield the desired product [5]. This reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently eliminates ethanol to produce the hydrazide bond [3] [6].

The mechanism involves initial coordination of hydrazine hydrate to the carbonyl carbon, followed by proton transfer and elimination of the ethyl alcohol moiety. The reaction exhibits general acid catalysis characteristics, with optimal rates observed at pH values between 4.5 and 6.0 [6]. Under these conditions, the hydrazine maintains sufficient nucleophilicity while avoiding excessive protonation that would diminish reactivity.

| Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl Oxalate | Hydrazine Hydrate | Ethanol/Methanol | Room Temperature to Reflux | Overnight | 85-95 | |

| Carboxylic Acid Esters | Hydrazine Hydrate | Ethanol | Reflux (78) | 3-5 hours | 80-95 | [8] |

| Acid Chlorides | Hydrazine Hydrate | Dichloromethane | Ice Bath to Room Temperature | Overnight | 90-95 | [9] |

| Ethyl Benzoate | Hydrazine Hydrate | Ethanol | 212-214 | 3-4 hours | 86 | [8] |

| Methyl Oleate | Hydrazine Hydrate | Ethanol | Reflux | 4 hours | 80 | [10] |

Table 1: Traditional Condensation Reaction Conditions for Hydrazide Derivatives

Solvent selection plays a crucial role in traditional hydrazide synthesis. Protic solvents such as ethanol and methanol facilitate the reaction through hydrogen bonding interactions that stabilize transition states and promote proton transfer processes [11] [12]. The polar nature of these solvents also enhances the solubility of hydrazine hydrate while providing appropriate dielectric constants for the nucleophilic substitution mechanism.

The stoichiometry of reagents requires careful optimization to achieve maximum yield while minimizing side reactions. Excess hydrazine hydrate, typically employed in ratios of 1.2 to 2.0 equivalents relative to the ester substrate, helps drive the reaction to completion and suppresses formation of unwanted bis-hydrazide products [13] [8]. The use of nitrogen atmosphere during the reaction prevents oxidative degradation of the hydrazine reagent and maintains product integrity [10].

Temperature control represents another critical parameter in traditional condensation approaches. While room temperature conditions can yield satisfactory results for highly reactive substrates, heating to reflux temperatures generally improves reaction rates and overall yields [14]. However, excessive temperatures may promote decomposition of the hydrazine reagent or lead to unwanted cyclization reactions, particularly with bifunctional substrates.

Modern Approaches Using Ethyl Chlorooxoacetate Precursors

Contemporary synthetic strategies have increasingly focused on the utilization of ethyl chlorooxoacetate as a reactive intermediate for the preparation of ethyl 2-hydrazinyl-2-oxoacetate. This approach offers enhanced reactivity and improved selectivity compared to traditional ester-based methodologies [15] [16] [17].

Ethyl chlorooxoacetate serves as a highly electrophilic acylating agent that readily reacts with hydrazine nucleophiles under mild conditions. The enhanced reactivity of the acid chloride functionality enables reactions to proceed at lower temperatures with reduced reaction times, often achieving complete conversion within hours rather than the overnight conditions typically required for ester substrates [17] [18].

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Product Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl Oxalate Monopotassium Salt | Thionyl Chloride | Xylene | 60 | 4 hours | 93 | 99.6 | [17] |

| Oxalic Acid Derivatives | Thionyl Chloride | Anhydrous Conditions | 60-80 | 3-5 hours | 85-90 | 95-98 | [19] |

| Ethylene Glycol | Trichloroacetyl Chloride | Solvent-Free | 50-200 | 2-6 hours | 70-85 | 90-95 | [19] |

| Diethyl Oxalate | Phosphorus Oxychloride | Dichloromethane | Room Temperature | 2-4 hours | 75-88 | 95-99 | [16] |

Table 2: Modern Ethyl Chlorooxoacetate Precursor Preparation Methods

The preparation of ethyl chlorooxoacetate involves several established methodologies, each offering distinct advantages depending on the available starting materials and desired scale of operation. The most efficient approach utilizes ethyl oxalate monopotassium salt as the substrate, which undergoes chlorination with thionyl chloride in xylene solvent at 60°C [17]. This method achieves exceptional yields of 93% with product purity exceeding 99.6%, making it highly suitable for large-scale synthesis.

Alternative preparation routes employ direct chlorination of oxalic acid derivatives using thionyl chloride under anhydrous conditions. These methods typically require temperatures between 60-80°C and reaction times of 3-5 hours, yielding 85-90% of the desired chlorooxoacetate with purities ranging from 95-98% [19]. The anhydrous conditions are essential to prevent hydrolysis of the acid chloride functionality and maintain product stability.

A novel photochemical approach involves the chlorination of ethylene glycol bis-trichloroacetate, followed by thermal decomposition to generate oxalyl chloride derivatives [19]. While this method requires more complex reaction conditions with temperatures ranging from 50-200°C, it offers the advantage of utilizing readily available starting materials and can be conducted under solvent-free conditions.

The reaction of diethyl oxalate with phosphorus oxychloride represents another viable synthetic route, proceeding under mild conditions at room temperature in dichloromethane solvent [16]. This approach is particularly advantageous for laboratory-scale synthesis, offering good yields of 75-88% with excellent product purity. The mild reaction conditions minimize side reactions and facilitate subsequent purification procedures.

The subsequent reaction of ethyl chlorooxoacetate with hydrazine hydrate proceeds rapidly under controlled conditions. The high electrophilicity of the acid chloride enables nucleophilic attack to occur readily, even at reduced temperatures. Typical reaction conditions involve the addition of hydrazine hydrate to a solution of ethyl chlorooxoacetate in an appropriate solvent, such as dichloromethane or ethyl acetate, at temperatures ranging from 0°C to room temperature [9] [16].

Optimization of Reaction Conditions (Solvent, Catalyst, Temperature)

Systematic optimization of reaction parameters is essential for achieving maximum yields and product purity in the synthesis of ethyl 2-hydrazinyl-2-oxoacetate. Contemporary research has identified several critical variables that significantly influence reaction outcomes, including temperature, solvent polarity, catalyst loading, and reaction time [20] [21] [12].

Temperature optimization studies reveal that reactions typically achieve maximum yields within the range of 40-60°C [20] [14]. Lower temperatures may result in incomplete conversion due to insufficient activation energy, while excessive temperatures can promote side reactions such as hydrazine decomposition or unwanted cyclization processes. Microwave-assisted synthesis has demonstrated particular effectiveness, enabling rapid heating to optimal temperatures while maintaining precise temperature control [22] [23].

| Parameter | Optimal Range | Effect on Yield | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Temperature | 40-60°C | Maximum at 50-60°C | 85-95 | [20] [14] |

| Solvent Polarity | Moderate (Ethanol, Methanol) | Higher polarity increases rate | 80-92 | [12] [24] |

| Catalyst Loading | 5-10 mol% | Diminishing returns >10% | 75-90 | [16] [21] |

| Reaction Time | 2-6 hours | Plateau after 4 hours | 88-95 | [25] [26] |

| Reagent Stoichiometry | 1.2-2.0 equivalents hydrazine | Excess prevents side reactions | 90-96 | [13] [8] |

| Pressure | Atmospheric | Minimal effect | 85-90 | [27] [28] |

| pH Conditions | 4.5-6.0 | Optimal around pH 5 | 82-94 | [6] |

Table 3: Reaction Condition Optimization Parameters

Solvent selection profoundly impacts both reaction rates and product yields. Moderate polarity solvents, particularly ethanol and methanol, provide optimal conditions for hydrazide formation [12] [24]. These protic solvents facilitate proton transfer processes essential for the reaction mechanism while maintaining appropriate solubility for both reactants and products. Higher polarity solvents tend to increase reaction rates through enhanced stabilization of polar transition states, although extremely polar media may lead to side reactions or product degradation.

Catalyst loading studies indicate that acid catalysts can significantly enhance reaction rates, with optimal loadings typically falling within the 5-10 mol% range [16] [21]. Common catalysts include sulfuric acid, hydrochloric acid, or Lewis acids such as aluminum chloride. Beyond 10 mol% catalyst loading, diminishing returns are observed, and excessive acid concentrations may promote undesirable side reactions or product decomposition.

The effect of reaction time follows a characteristic profile, with yields increasing rapidly during the initial 2-4 hours before reaching a plateau [25] [26]. Extended reaction times beyond 6 hours generally do not improve yields significantly and may actually lead to product degradation or formation of impurities. Continuous monitoring through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables precise determination of optimal reaction endpoints.

Reagent stoichiometry optimization reveals that excess hydrazine hydrate, typically 1.2-2.0 equivalents relative to the ester or acid chloride substrate, provides optimal yields while minimizing formation of unreacted starting materials [13] [8]. The excess hydrazine serves to drive the equilibrium toward product formation and compensates for any hydrazine consumption through side reactions or decomposition processes.

Pressure effects on the reaction are generally minimal under atmospheric conditions, although reduced pressure distillation during workup can facilitate product isolation and purification [27] [28]. pH optimization is particularly critical for reactions involving free hydrazine, with optimal ranges falling between 4.5-6.0 [6]. This pH range maintains sufficient hydrazine nucleophilicity while preventing excessive protonation that would diminish reactivity.

Advanced optimization strategies employ response surface methodology and design of experiments approaches to systematically evaluate multiple variables simultaneously [20]. These statistical methods enable identification of optimal reaction conditions while minimizing the number of experimental trials required. Factorial designs can reveal interaction effects between variables that might not be apparent through univariate optimization approaches.

Purification Techniques and Yield Optimization

Effective purification of ethyl 2-hydrazinyl-2-oxoacetate requires careful selection of techniques that can efficiently separate the desired product from unreacted starting materials, side products, and solvent residues while maintaining product integrity and maximizing recovery yields [29] [30] [31].

Column chromatography represents the most versatile purification method for hydrazide compounds, utilizing silica gel as the stationary phase with appropriately selected mobile phase systems [30] [31]. The typical eluent system employs petroleum ether and ethyl acetate in ratios ranging from 5:1 to 2:1, depending on the polarity of impurities present. This technique achieves purities exceeding 95% with recovery yields of 75-90%, making it suitable for both analytical and preparative scale purifications.

| Purification Method | Stationary/Solvent Phase | Mobile Phase/Conditions | Typical Recovery (%) | Purity Achieved (%) | Time Required | Reference |

|---|---|---|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether:Ethyl Acetate (5:1) | 75-90 | >95 | 2-4 hours | [30] [31] |

| Recrystallization | Ethanol/Water | Hot dissolution, slow cooling | 80-95 | >98 | 4-8 hours | [30] [32] |

| Distillation | Reduced Pressure | 50-200 mbar, 40-80°C | 85-92 | 95-99 | 3-6 hours | [28] [33] |

| Precipitation | Ethyl Acetate/Hexanes | Ice-cold conditions | 70-85 | 90-95 | 1-2 hours | [29] |

| Continuous Flow Purification | In-line Filtration | Continuous solvent flow | 86-91 | >95 | 13-25 minutes | [25] [26] |

| Microwave-Assisted Crystallization | Methanol/Water | Controlled heating/cooling | 82-88 | >96 | 1-3 hours | [22] [23] |

Table 4: Purification Techniques and Yield Optimization

Recrystallization provides an alternative purification approach that can achieve exceptional product purities exceeding 98% [30] [32]. The technique involves dissolution of the crude product in hot ethanol or ethanol-water mixtures, followed by controlled cooling to promote selective crystallization of the pure compound. The recrystallization process requires careful optimization of solvent ratios and cooling rates to maximize recovery while achieving desired purity levels. Recovery yields typically range from 80-95%, although some product loss is inevitable due to finite solubility of the compound in the recrystallization solvent.

Distillation under reduced pressure offers advantages for compounds with appropriate volatility characteristics [28] [33]. Operating pressures of 50-200 mbar at temperatures between 40-80°C enable separation of the product from higher and lower boiling impurities. This technique achieves excellent purities of 95-99% with recovery yields of 85-92%. The reduced pressure conditions minimize thermal degradation while enabling purification of compounds that might decompose at atmospheric pressure distillation temperatures.

Precipitation techniques provide rapid purification for compounds that exhibit appropriate solubility characteristics [29]. The addition of anti-solvents such as hexanes to ethyl acetate solutions can selectively precipitate the desired hydrazide while leaving impurities in solution. This approach is particularly effective for removing unreacted starting materials and highly polar impurities. While recovery yields of 70-85% are typically achieved, the rapid nature of the technique makes it valuable for preliminary purification steps.

Continuous flow purification represents an emerging technology that offers significant advantages in terms of processing time and scalability [25] [26]. In-line filtration and separation techniques enable real-time purification during the synthetic process, achieving purities exceeding 95% with recovery yields of 86-91%. The continuous nature of these processes reduces overall synthesis and purification times to 13-25 minutes, making them highly attractive for industrial applications.

Microwave-assisted crystallization combines the benefits of rapid heating with controlled crystallization conditions [22] [23]. This technique employs methanol-water solvent systems with precisely controlled heating and cooling profiles to promote formation of high-quality crystals. Recovery yields of 82-88% are typically achieved with purities exceeding 96%. The reduced processing times of 1-3 hours make this approach particularly attractive for time-sensitive applications.

Yield optimization strategies involve careful consideration of the entire synthetic and purification workflow to minimize product losses at each stage. Sequential purification approaches, combining multiple techniques such as initial precipitation followed by column chromatography or recrystallization, can achieve both high purity and excellent recovery yields [30]. The selection of appropriate purification sequences depends on the nature and quantity of impurities present, the desired final purity specifications, and the scale of operation.

Advanced purification methods include preparative high-performance liquid chromatography for small-scale, high-purity applications, and crystallization engineering approaches that optimize crystal morphology and purity through controlled nucleation and growth processes [31]. These sophisticated techniques are particularly valuable for pharmaceutical or analytical standard applications where exceptional purity requirements must be met.

Infrared Spectroscopy

The infrared spectrum of ethyl 2-hydrazinyl-2-oxoacetate exhibits characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch appears as a strong absorption band at 1675-1720 cm⁻¹, typical of α-keto esters and hydrazide carbonyls [1]. The N-H stretching vibrations of the hydrazine moiety are observed in the region of 3200-3400 cm⁻¹, with multiple peaks indicating both symmetric and asymmetric stretching modes [1]. The C-O stretch of the ester functionality appears at 1200-1300 cm⁻¹, while aromatic and aliphatic C-H stretches are observed at 2930-3070 cm⁻¹ [1].

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of ethyl 2-hydrazinyl-2-oxoacetate displays distinct resonances characteristic of the compound's structure. The ethyl ester protons appear as a characteristic ethyl pattern with the methyl group resonating at δ 1.2-1.4 ppm as a triplet and the methylene protons at δ 4.1-4.3 ppm as a quartet [2] [1]. The hydrazine protons exhibit broad signals in the range of δ 6.5-8.0 ppm, with the chemical shift varying depending on the solvent and temperature due to exchange phenomena [2] [1].

The ¹³C NMR spectrum reveals the carbonyl carbon resonances at δ 155-170 ppm, with the ester carbonyl typically appearing slightly upfield from the hydrazide carbonyl [3]. The ethyl ester carbons are observed at their expected positions, with the methyl carbon at δ 14 ppm and the methylene carbon at δ 62 ppm [3]. The quaternary carbon adjacent to the hydrazine group appears in the range of δ 155-165 ppm [3].

Gas Chromatography-Mass Spectrometry

The GC-MS analysis of ethyl 2-hydrazinyl-2-oxoacetate shows a molecular ion peak at m/z 132, corresponding to the molecular weight of the compound [4]. The fragmentation pattern includes characteristic losses associated with the ethyl ester group (loss of 29 mass units for CHO) and the hydrazine functionality. The base peak typically appears at m/z 91, corresponding to a tropylium ion formed through rearrangement processes [4].

| Spectral Technique | Key Observations | Reference |

|---|---|---|

| GC-MS | Molecular ion peak at m/z 132 (M+), base peak at m/z 91 | [4] |

| ¹H NMR | Ethyl ester protons (δ 1.2-1.4 ppm for CH₃, δ 4.1-4.3 ppm for OCH₂), hydrazine protons (δ 6.5-8.0 ppm for NH) | [2] [1] |

| ¹³C NMR | Carbonyl carbon (δ 155-170 ppm), ester carbon (δ 160-165 ppm), ethyl carbons (δ 14-62 ppm) | [3] |

| IR Spectroscopy | C=O stretch (1675-1720 cm⁻¹), N-H stretch (3200-3400 cm⁻¹), C-O stretch (1200-1300 cm⁻¹) | [1] |

Thermal Behavior (Melting Point, Decomposition Profile)

Melting Point Analysis

Ethyl 2-hydrazinyl-2-oxoacetate exhibits a melting point range of 54-57°C, determined through differential scanning calorimetry (DSC) [5]. This relatively low melting point is consistent with the compound's molecular structure, which contains both polar and nonpolar regions that may disrupt crystal packing efficiency [5]. The narrow melting range indicates good purity of the crystalline material [5].

Thermal Stability and Decomposition

The compound demonstrates thermal stability under normal storage conditions, with decomposition occurring above 200°C [6] [7]. Thermogravimetric analysis (TGA) reveals a gradual weight loss pattern beginning around 150°C, attributed to the initial decomposition of the hydrazine moiety [6]. The major decomposition occurs between 200-250°C, involving the breakdown of both the hydrazide and ester functionalities [6].

The boiling point is estimated at 267°C through computational prediction models, though experimental determination is complicated by thermal decomposition at elevated temperatures [8]. The compound's vapor pressure at ambient temperature is extremely low (5.50 × 10⁻⁹ atm), indicating minimal volatility [8].

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 54-57°C | DSC | [5] |

| Boiling Point | 267°C (estimated) | Computational prediction | [8] |

| Decomposition Temperature | >200°C | TGA | Inferred |

| Thermal Stability | Stable under normal conditions | Storage conditions | [6] [7] |

Solubility Parameters in Organic Solvents

Solubility Profile Analysis

The solubility characteristics of ethyl 2-hydrazinyl-2-oxoacetate reflect its amphiphilic nature, containing both hydrophilic (hydrazine) and lipophilic (ethyl ester) functional groups [9]. The compound exhibits poor solubility in water due to the predominance of the hydrophobic ethyl ester moiety over the hydrophilic hydrazine group [9].

In polar protic solvents such as ethanol and methanol, the compound demonstrates good solubility, facilitated by hydrogen bonding interactions between the solvent and the hydrazine functionality [9]. The compound shows moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in chloroform and ethyl acetate [5]. Complete insolubility is observed in nonpolar solvents such as hexane, consistent with the polar nature of the functional groups [5].

The calculated LogP value of 0.0 indicates a balanced lipophilic-hydrophilic character, explaining the intermediate solubility behavior observed across different solvent systems [4]. The topological polar surface area of 81.4 Ų suggests significant hydrogen bonding capacity [4].

| Solvent | Solubility | Comments | Reference |

|---|---|---|---|

| Water | Poorly soluble | Hydrophilic hydrazine group but lipophilic ethyl ester | [9] |

| Ethanol | Soluble | Polar protic solvent | [9] |

| Methanol | Soluble | Polar protic solvent | [9] |

| Chloroform | Slightly soluble | Moderate polarity | [5] |

| DMSO | Slightly soluble | Polar aprotic solvent | [5] |

| Ethyl Acetate | Slightly soluble | Moderate polarity | [5] |

| Hexane | Insoluble | Non-polar solvent | Inferred |

Crystalline Structure Analysis via X-ray Diffraction

Current Crystallographic Status

Despite extensive literature searching, no complete X-ray crystallographic structure determination has been reported for ethyl 2-hydrazinyl-2-oxoacetate. The compound is typically obtained as a white to off-white crystalline powder [7], but single crystal X-ray diffraction data are not available in the current literature.

Structural Inferences from Related Compounds

Analysis of structurally related hydrazine derivatives provides insights into the likely crystal packing arrangements. Similar compounds such as ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate have been characterized crystallographically, revealing planar molecular conformations with intermolecular hydrogen bonding networks [10].

The molecular structure of ethyl 2-hydrazinyl-2-oxoacetate likely adopts a planar or near-planar conformation around the hydrazine-carbonyl region, with the ethyl ester group extending away from the main molecular plane. The presence of multiple hydrogen bond donors and acceptors suggests the formation of extended hydrogen bonding networks in the solid state [10].

Implications for Physical Properties

The lack of detailed crystallographic data limits the complete understanding of the compound's solid-state properties. However, the observed melting point range (54-57°C) suggests relatively weak intermolecular forces, possibly due to competing hydrogen bonding interactions or steric hindrance preventing optimal crystal packing [5].

Future crystallographic studies would be valuable for understanding the precise molecular conformation, intermolecular interactions, and potential polymorphic forms of this compound. Such information would be crucial for optimizing synthetic procedures, storage conditions, and potential pharmaceutical applications.

| Parameter | Value | Comments | Reference |

|---|---|---|---|

| Crystal System | Not determined | No X-ray diffraction data available | [7] |

| Space Group | Not determined | Structure not solved | N/A |

| Unit Cell Parameters | Not determined | Unit cell not determined | N/A |

| Z | Not determined | Formula units per cell unknown | N/A |

| Crystal Color | White to off-white | Solid state appearance | [7] |

| Crystal Habit | Crystalline powder | Powder form observed | [7] |